
Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring attached to a carboxamide group, with a 4-chlorophenyl and a hydroxy group attached to the nitrogen atom. This structural configuration imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine . The hydroxy group can be introduced through hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- can be compared with other similar compounds, such as:
N-(4-chlorophenyl)cyclopropanecarboxamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N-(4-chlorophenyl)-2-hydroxyacetamide: Contains a different backbone structure, leading to variations in its chemical properties and applications.
The uniqueness of Cyclopropanecarboxamide, N-(4-chlorophenyl)-N-hydroxy- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
14385-15-0 |
|---|---|
Fórmula molecular |
C10H10ClNO2 |
Peso molecular |
211.64 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide |
InChI |
InChI=1S/C10H10ClNO2/c11-8-3-5-9(6-4-8)12(14)10(13)7-1-2-7/h3-7,14H,1-2H2 |
Clave InChI |
DFXLYKDXSXBEGN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)N(C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


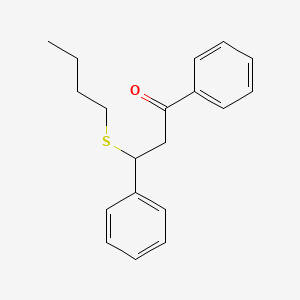
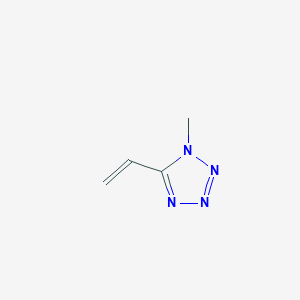
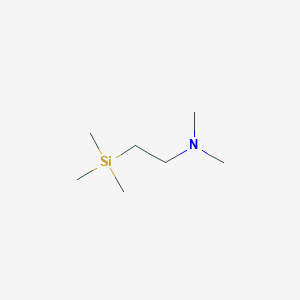

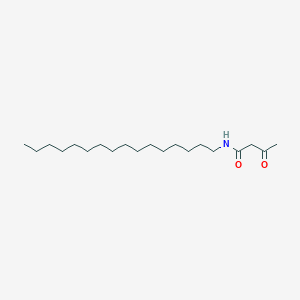
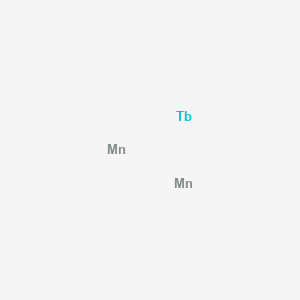



![5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14707676.png)
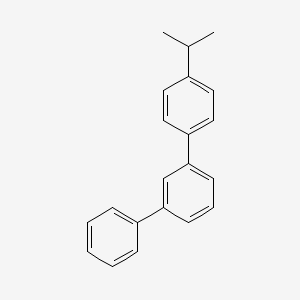
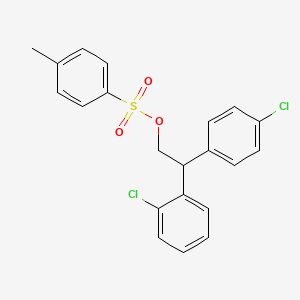
![4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-](/img/structure/B14707683.png)

